molecular formula C15H17N3O2 B15223937 1-Benzyl-3-(1H-imidazol-1-yl)pyrrolidine-3-carboxylic acid

1-Benzyl-3-(1H-imidazol-1-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B15223937
M. Wt: 271.31 g/mol
InChI Key: LYNOZZQAEDNUDW-UHFFFAOYSA-N
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Description

1-Benzyl-3-(1H-imidazol-1-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(1H-imidazol-1-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve steps like hydrogenation, alkylation, and cyclization .

Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(1H-imidazol-1-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1-Benzyl-3-(1H-imidazol-1-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(1H-imidazol-1-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the benzyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-Benzyl-3-(1H-imidazol-1-yl)pyrrolidine-2-carboxylic acid
  • 1-Benzyl-3-(1H-imidazol-1-yl)pyrrolidine-4-carboxylic acid
  • 1-Benzyl-3-(1H-imidazol-1-yl)pyrrolidine-3-carboxamide

Uniqueness: 1-Benzyl-3-(1H-imidazol-1-yl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyl and imidazole groups enhances its potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

1-benzyl-3-imidazol-1-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H17N3O2/c19-14(20)15(18-9-7-16-12-18)6-8-17(11-15)10-13-4-2-1-3-5-13/h1-5,7,9,12H,6,8,10-11H2,(H,19,20)

InChI Key

LYNOZZQAEDNUDW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(C(=O)O)N2C=CN=C2)CC3=CC=CC=C3

Origin of Product

United States

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